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molecular formula C12H15ClN2O3 B8798279 1-[2-(2-chloro-4-nitrophenoxy)ethyl]Pyrrolidine CAS No. 862874-67-7

1-[2-(2-chloro-4-nitrophenoxy)ethyl]Pyrrolidine

Cat. No. B8798279
M. Wt: 270.71 g/mol
InChI Key: XDYIXHGWJPBPKM-UHFFFAOYSA-N
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Patent
US07553836B2

Procedure details

A suspension of Zn powder (620 mg, 9.48 mmol) and 1-(2-(2-chloro-4-nitrophenoxy)ethyl)pyrrolidine (320 mg, 1.19 mmol) in AcOH:H2O (3:1 mL) was heated at 55° C. for 2 h. After cooling the reaction to RT, any solid was removed by filtration and rinsed with AcOH and CH2Cl2. Once the combined filtrate was concentrated using a rotavap, the resulting residue was adjusted pH to 10 with NH4OH and extracted with CH2Cl2 (2×50 mL). The combined organic layers were washed with H2O (10 mL), then dried over MgSO4. After removal of the solvent under vacuum the pale brownish oil (0.26 g, 93%) was carried forward without further purification. MS (ESI) 241 (M+H)+.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
620 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:3]=1[O:4][CH2:5][CH2:6][N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.CCOC(C)=O>CC(O)=O.[Zn]>[Cl:1][C:2]1[CH:15]=[C:14]([NH2:16])[CH:13]=[CH:12][C:3]=1[O:4][CH2:5][CH2:6][N:7]1[CH2:8][CH2:9][CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CCOC(=O)C
Step Two
Name
Quantity
320 mg
Type
reactant
Smiles
ClC1=C(OCCN2CCCC2)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Name
Quantity
620 mg
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction to RT
CUSTOM
Type
CUSTOM
Details
any solid was removed by filtration
WASH
Type
WASH
Details
rinsed with AcOH and CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
Once the combined filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under vacuum the pale brownish oil (0.26 g, 93%)
CUSTOM
Type
CUSTOM
Details
was carried forward without further purification

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1OCCN1CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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